Methyl 3-amino-5-(4-fluorobenzyl)picolinate
Overview
Description
Methyl 3-amino-5-(4-fluorobenzyl)picolinate is a chemical compound with the molecular formula C14H13FN2O2 and a molecular weight of 260.26 g/mol . This compound is characterized by the presence of a picolinate core substituted with an amino group and a 4-fluorobenzyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-5-(4-fluorobenzyl)picolinate typically involves the reaction of 3-amino-5-(4-fluorobenzyl)pyridine with methyl chloroformate under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-5-(4-fluorobenzyl)picolinate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorobenzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines .
Scientific Research Applications
Methyl 3-amino-5-(4-fluorobenzyl)picolinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-amino-5-(4-fluorobenzyl)picolinate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorobenzyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-5-(4-chlorobenzyl)picolinate
- Methyl 3-amino-5-(4-bromobenzyl)picolinate
- Methyl 3-amino-5-(4-methylbenzyl)picolinate
Uniqueness
Methyl 3-amino-5-(4-fluorobenzyl)picolinate is unique due to the presence of the fluorine atom in the benzyl group. This fluorine atom can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
IUPAC Name |
methyl 3-amino-5-[(4-fluorophenyl)methyl]pyridine-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2/c1-19-14(18)13-12(16)7-10(8-17-13)6-9-2-4-11(15)5-3-9/h2-5,7-8H,6,16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVBYQHXXWEYNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=N1)CC2=CC=C(C=C2)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30730484 | |
Record name | Methyl 3-amino-5-[(4-fluorophenyl)methyl]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30730484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
863443-05-4 | |
Record name | Methyl 3-amino-5-[(4-fluorophenyl)methyl]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30730484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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